4-[(2-Phenylquinazolin-4-yl)amino]phenol
Overview
Description
4-[(2-Phenylquinazolin-4-yl)amino]phenol is a chemical compound with the molecular formula C20H15N3O. It is known for its unique structure, which includes a quinazoline core linked to a phenyl group and an amino phenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylquinazolin-4-yl)amino]phenol typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Phenyl Group Introduction: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the quinazoline core.
Amino Phenol Attachment: The final step involves the coupling of the amino phenol moiety to the quinazoline core, often using palladium-catalyzed cross-coupling reactions under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylquinazolin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones
Reduction: Dihydroquinazolines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Phenylquinazolin-4-yl)amino]phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylquinazolin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.
Phenylquinazoline Compounds: Similar structures with variations in the substituents on the quinazoline core.
Uniqueness
4-[(2-Phenylquinazolin-4-yl)amino]phenol is unique due to its specific combination of a quinazoline core with a phenyl group and an amino phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-[(2-Phenylquinazolin-4-yl)amino]phenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline moiety substituted with a phenyl group and an amino group attached to a phenolic ring. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that compounds related to quinazoline derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Many studies have demonstrated the ability of quinazoline derivatives to inhibit tumor growth across various cancer cell lines.
- Antimicrobial Properties : Some derivatives show effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Certain compounds have been noted for their potential to modulate inflammatory responses.
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro and in vivo studies.
Case Studies
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, including HT-29 (colon cancer) and H460 (lung cancer). The compound demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth at low concentrations .
- In Vivo Efficacy : In xenograft models, the compound was administered at varying doses (100, 200, and 400 mg/kg) to assess its therapeutic efficacy. Results showed a dose-dependent reduction in tumor volume, suggesting that higher doses correlate with increased anticancer activity .
The mechanism through which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating apoptotic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly enhance or diminish activity.
Compound Variation | Observed Activity | Notes |
---|---|---|
Unsubstituted Quinazoline | Low Activity | Lacks necessary interactions with target proteins |
2-Phenyl Substitution | Increased Activity | Enhances binding affinity to kinase targets |
Amino Group Addition | Further Enhancement | Facilitates hydrogen bonding with receptor sites |
Toxicity and Safety Profile
While exploring the therapeutic potential, it is also essential to consider the toxicity profiles associated with this compound. Preliminary studies suggest that at therapeutic doses, the compound exhibits a favorable safety profile; however, higher doses may lead to adverse effects such as renal toxicity .
Properties
IUPAC Name |
4-[(2-phenylquinazolin-4-yl)amino]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-16-12-10-15(11-13-16)21-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13,24H,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKSDBXOPYKUQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274296 | |
Record name | 4-[(2-Phenyl-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669462 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54665-94-0 | |
Record name | 4-[(2-Phenyl-4-quinazolinyl)amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54665-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Phenyl-4-quinazolinyl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.